molecular formula C19H40 B073005 2-Methyloctadecane CAS No. 1560-88-9

2-Methyloctadecane

Cat. No.: B073005
CAS No.: 1560-88-9
M. Wt: 268.5 g/mol
InChI Key: KVQVGSDBGJXNGV-UHFFFAOYSA-N
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Description

2-Methyloctadecane is a branched alkane with the molecular formula C19H40. It is a derivative of octadecane, where a methyl group is attached to the second carbon atom. This compound is known for its hydrophobic properties and is often used in various industrial applications due to its stability and non-reactive nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyloctadecane can be synthesized through several methods. One common method involves the hydrogenation of 2-methyloctadecene, which is obtained from the corresponding alcohol or aldehyde through reduction reactions. The hydrogenation process typically requires a catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of fatty acids or their derivatives. This process involves the use of metal catalysts and high-pressure hydrogen gas to convert unsaturated fatty acids into saturated hydrocarbons. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyloctadecane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: Under controlled conditions, it can be oxidized to form alcohols, aldehydes, or carboxylic acids.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of light or heat.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

    Substitution: Halogenation typically requires halogens like chlorine (Cl2) or bromine (Br2) and is often initiated by ultraviolet light or heat.

Major Products Formed:

Scientific Research Applications

2-Methyloctadecane finds applications in various fields:

    Chemistry: Used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.

    Biology: Studied for its role in lipid metabolism and as a model compound for understanding the behavior of branched alkanes in biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable emulsions.

    Industry: Utilized as a lubricant, plasticizer, and in the formulation of cosmetics and personal care products

Mechanism of Action

The mechanism of action of 2-Methyloctadecane is primarily related to its physical properties rather than specific biochemical interactions. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering their fluidity and permeability. In industrial applications, its stability and non-reactive nature make it an ideal component in formulations where chemical inertness is desired .

Comparison with Similar Compounds

Uniqueness: 2-Methyloctadecane is unique due to its branched structure, which imparts different physical properties compared to its straight-chain counterpart, octadecane. The branching can affect its melting and boiling points, solubility, and interaction with other molecules, making it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-methyloctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h19H,4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQVGSDBGJXNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166024
Record name Octadecane, 2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Ultra Scientific MSDS]
Record name 2-Methyloctadecane
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CAS No.

1560-88-9
Record name 2-Methyloctadecane
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URL https://commonchemistry.cas.org/detail?cas_rn=1560-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Octadecane, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560889
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Record name Octadecane, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166024
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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